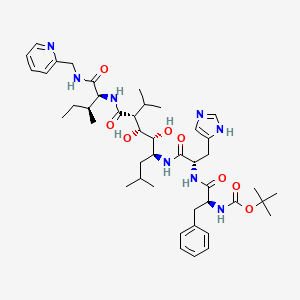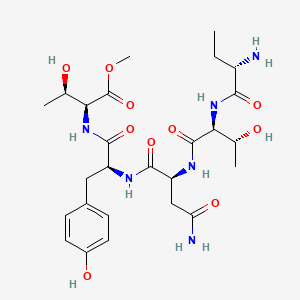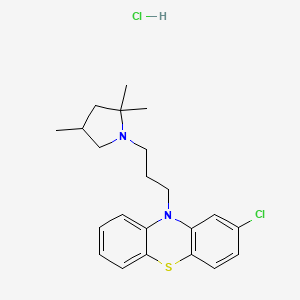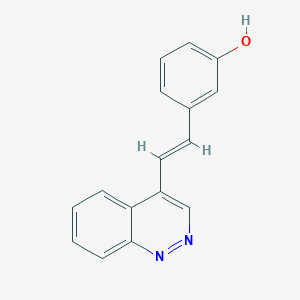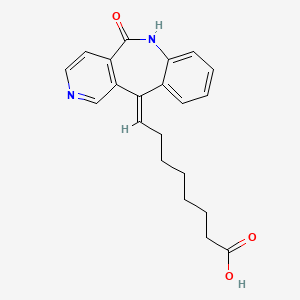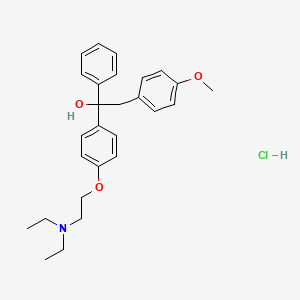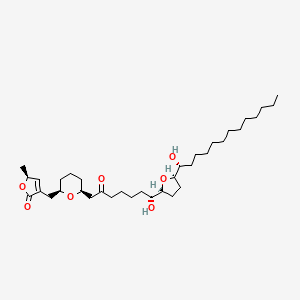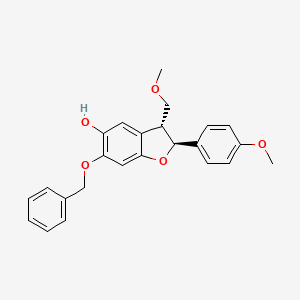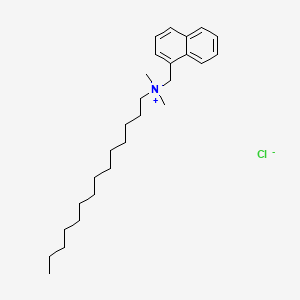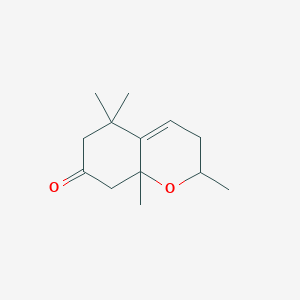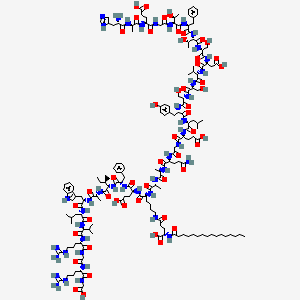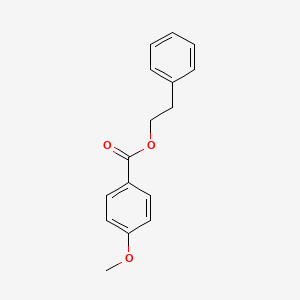
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone ring, an amino group, and a hydroxymethyl-cyclopentenyl moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidinone ring through cyclization reactions. Subsequent steps involve the introduction of the amino group and the hydroxymethyl-cyclopentenyl moiety under controlled conditions. Common reagents used in these reactions include amines, aldehydes, and cyclopentenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the cyclopentenyl moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting specific enzymes in a disease pathway or interacting with cellular components in a biological study.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but differs in structure and reactivity.
1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones: Shares some structural features but has distinct biological activities.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
105522-16-5 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
4-amino-1-[(1S)-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O2/c11-9-3-4-13(10(15)12-9)8-2-1-7(5-8)6-14/h3-5,8,14H,1-2,6H2,(H2,11,12,15)/t8-/m0/s1 |
InChI 键 |
APPUXTHLBJUIFJ-QMMMGPOBSA-N |
手性 SMILES |
C1CC(=C[C@H]1N2C=CC(=NC2=O)N)CO |
规范 SMILES |
C1CC(=CC1N2C=CC(=NC2=O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


